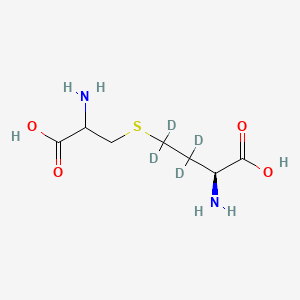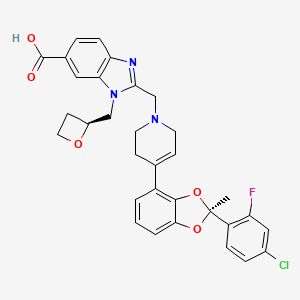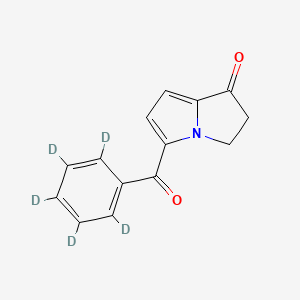
1-Keto Ketorolac-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Keto Ketorolac-d5 is a deuterated form of 1-Keto Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling (d5) enhances the compound’s stability and allows for more precise analytical measurements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Keto Ketorolac-d5 is synthesized through a series of chemical reactions starting from Ketorolac. The process involves the introduction of deuterium atoms into the molecular structure. The key steps include:
Deuterium Exchange: This step involves the replacement of hydrogen atoms with deuterium. The reaction is typically carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Oxidation: The ketone group is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Keto Ketorolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Keto Ketorolac-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Pharmacokinetics: Used to study the metabolic pathways and bioavailability of Ketorolac.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: Helps in the design and testing of new NSAIDs with improved efficacy and reduced side effects.
Biological Studies: Used to investigate the anti-inflammatory and analgesic properties of Ketorolac.
Wirkmechanismus
1-Keto Ketorolac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ketorolac: The non-deuterated form of 1-Keto Ketorolac-d5.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
Other NSAIDs: Ibuprofen, Naproxen, Diclofenac.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and analytical chemistry.
Eigenschaften
Molekularformel |
C14H11NO2 |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
NFKBMHXYCKRXPQ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3=O)[2H])[2H] |
Kanonische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


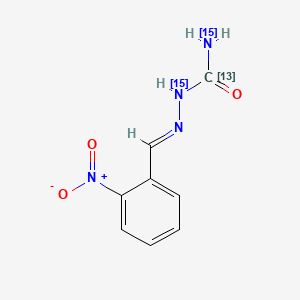
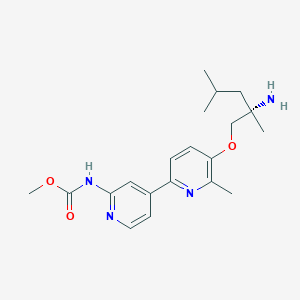
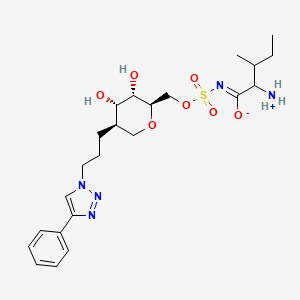
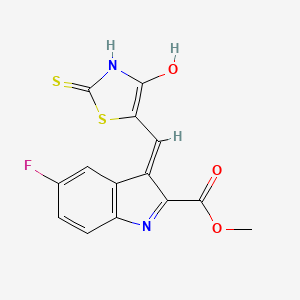
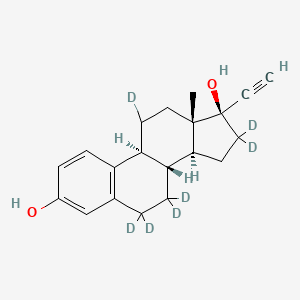

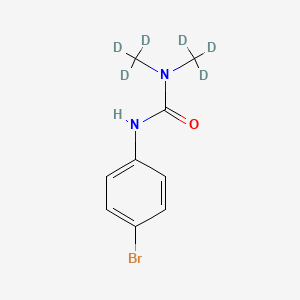
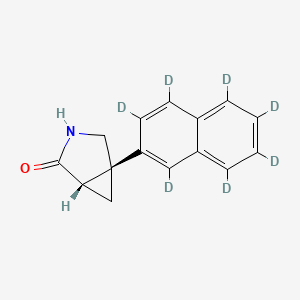
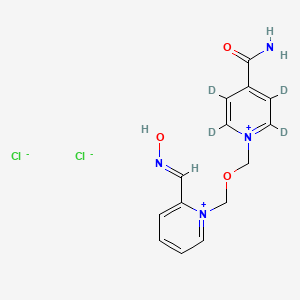
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

